1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine
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Overview
Description
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a pyridine ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan group
Preparation Methods
The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Introduction of the cyclopropane ring: This step often involves cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the tetramethyl-1,3,2-dioxaborolan group: This is usually done through a borylation reaction, where a boronic acid or ester is introduced to the pyridine ring under catalytic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the amine group.
Common reagents and conditions used in these reactions include palladium catalysts for borylation, strong acids or bases for substitution, and mild oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It is explored for its potential therapeutic properties, including its use as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound features a pyrazole ring instead of a pyridine ring, which can lead to different reactivity and applications.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a methoxy group on the pyridine ring, which can influence its chemical properties and reactivity.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a phenyl group, which can affect its stability and applications in organic synthesis.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a boron-containing group, providing a versatile scaffold for various chemical transformations and applications.
Properties
Molecular Formula |
C14H21BN2O2 |
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Molecular Weight |
260.14 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H21BN2O2/c1-12(2)13(3,4)19-15(18-12)10-5-8-17-11(9-10)14(16)6-7-14/h5,8-9H,6-7,16H2,1-4H3 |
InChI Key |
VHTAESBEEBFCAH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3(CC3)N |
Origin of Product |
United States |
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